Aspartame - 22839-47-0

Aspartame

Catalog Number: EVT-260251
CAS Number: 22839-47-0
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aspartame (L-α-aspartyl-L-phenylalanine methyl ester) is a synthetic dipeptide sweetener widely recognized for its intensely sweet taste. [] Discovered in 1965, its use as an artificial sweetener in various food and beverage products quickly gained popularity due to its low calorie content compared to sucrose. [, ] Aspartame plays a significant role in scientific research, particularly in areas such as food science, biochemistry, and analytical chemistry. Its unique properties make it valuable for studying taste perception, investigating metabolic pathways, and developing analytical methods.

Synthesis Analysis

Aspartame is produced through a multi-step synthesis process that involves coupling L-phenylalanine with L-aspartic acid. One common method involves protecting the amino group of L-phenylalanine with a suitable protecting group, followed by activating the carboxylic acid group of L-aspartic acid. [] The protected L-phenylalanine is then reacted with the activated L-aspartic acid to form the dipeptide bond. Subsequent deprotection and esterification steps yield aspartame. []

Molecular Structure Analysis

Aspartame undergoes hydrolysis in acidic or basic conditions, breaking down into its constituent amino acids and methanol. [] This hydrolysis is accelerated at elevated temperatures. [] In the presence of reducing sugars, aspartame can participate in Maillard reactions, leading to the formation of flavor compounds and brown pigments. []

Mechanism of Action

Aspartame's sweet taste perception arises from its interaction with taste receptors on the tongue, specifically the heterodimeric T1R2/T1R3 receptor. [] The binding of aspartame to this receptor triggers a signaling cascade that ultimately leads to the perception of sweetness in the brain. []

Physical and Chemical Properties Analysis

Aspartame is a white, odorless, crystalline powder with a molecular weight of 294.3 g/mol. [] It is approximately 200 times sweeter than sucrose. [, ] Aspartame is sparingly soluble in water and has a melting point of approximately 246-247 °C. [] It is relatively stable under dry conditions but degrades in the presence of moisture or heat. []

Applications
  • Food Science: Aspartame is extensively studied for its sensory properties, particularly its sweetness perception and potential interactions with other food components. Researchers investigate its impact on taste perception, flavor profiles, and consumer acceptance in various food matrices. []
  • Biochemistry: Aspartame serves as a model compound in studies exploring the metabolism of dipeptides and the role of specific enzymes involved in their breakdown. []
  • Analytical Chemistry: Aspartame's unique chemical structure makes it valuable for developing and validating analytical methods for detecting and quantifying sweeteners in food products, beverages, and biological samples. [, ]
Future Directions
  • Exploring the long-term health effects: Further investigation is necessary to address concerns about potential long-term health effects associated with aspartame consumption, particularly in vulnerable populations. [, ]
  • Understanding the impact on gut microbiota: More research is needed to elucidate the potential influence of aspartame on the composition and function of the gut microbiota and its implications for human health. [, ]
  • Developing novel analytical methods: There is continuous interest in developing more sensitive, accurate, and efficient analytical methods for detecting and quantifying aspartame in complex matrices, enabling improved food safety monitoring and quality control. []

Phenylalanine

Relevance: Phenylalanine is a major metabolite of aspartame, constituting about 50% of the compound's breakdown products []. This metabolic link has been a focal point for research into aspartame's safety. For example, one study found that aspartame consumption led to a significant increase in plasma phenylalanine levels []. This is significant because individuals with phenylketonuria (PKU), a rare genetic disorder, cannot properly metabolize phenylalanine. Consequently, aspartame consumption is strictly avoided in PKU patients due to the risk of phenylalanine build-up [].

Acesulfame-K

Relevance: Acesulfame-K is relevant to aspartame research primarily in the context of dietary intake studies. Both sweeteners are frequently found in the same types of products, making it important to assess their combined consumption levels. A study investigating the intake of artificial sweeteners among Portuguese teenage students found that both acesulfame-K and aspartame were present in a wide range of soft drinks and nectars. Although the estimated daily intakes (EDI) of both sweeteners were below the acceptable daily intakes (ADI), the study highlighted the importance of monitoring the combined consumption of these sweeteners, especially in populations with high intake of sweetened beverages [].

Properties

CAS Number

22839-47-0

Product Name

Aspartame

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1

InChI Key

IAOZJIPTCAWIRG-QWRGUYRKSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C.
Slightly soluble in water and in ethanol
More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils.
Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00
In water, 1.0X10+4 mg/L at pH 3 and room temperature

Synonyms

Aspartame
Aspartylphenylalanine Methyl Ester
Aspartylphenylalanine, Methyl
Canderel
Gold, Hermesetas
Goldswite
Hermesetas Gold
Methyl Aspartylphenylalanine
Methyl Ester, Aspartylphenylalanine
Milisucre
Nozucar
NutraSweet
SC 18862
SC-18862
SC18862
Tri Sweet
Tri-Sweet
TriSweet

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N

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